molecular formula C5H6BrN3 B6306910 2-Amino-3-bromo-6-methylpyrazine CAS No. 2166787-89-7

2-Amino-3-bromo-6-methylpyrazine

Cat. No.: B6306910
CAS No.: 2166787-89-7
M. Wt: 188.03 g/mol
InChI Key: LZRXIQKMXUKRAI-UHFFFAOYSA-N
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Description

2-Amino-3-bromo-6-methylpyrazine is an organic compound with the molecular formula C5H6BrN3 It is a derivative of pyrazine, characterized by the presence of an amino group at the second position, a bromine atom at the third position, and a methyl group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-bromo-6-methylpyrazine typically involves the bromination of 2-amino-6-methylpyrazine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives under specific conditions using oxidizing agents like potassium permanganate or nitric acid.

    Reduction Reactions: The compound can be reduced to form various derivatives, such as the corresponding amine or hydrazine, using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or alkoxides in solvents such as ethanol or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic medium, nitric acid in concentrated form.

    Reduction: Lithium aluminum hydride in anhydrous ether, hydrogen gas with palladium on carbon (Pd/C) catalyst.

Major Products:

    Substitution Products: Various substituted pyrazines depending on the nucleophile used.

    Oxidation Products: Nitro or nitroso derivatives.

    Reduction Products: Amines or hydrazines.

Scientific Research Applications

2-Amino-3-bromo-6-methylpyrazine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a precursor in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Amino-3-bromo-6-methylpyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For instance, its antimicrobial activity could be attributed to the disruption of bacterial cell wall synthesis or interference with essential metabolic processes.

Comparison with Similar Compounds

    2-Amino-3-chloro-6-methylpyrazine: Similar structure but with a chlorine atom instead of bromine.

    2-Amino-3-bromo-5-methylpyrazine: Bromine and methyl groups are positioned differently.

    2-Amino-3-bromo-6-ethylpyrazine: Ethyl group instead of methyl group.

Uniqueness: 2-Amino-3-bromo-6-methylpyrazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the bromine atom at the third position and the methyl group at the sixth position influences its electronic properties and steric interactions, making it a valuable compound for targeted synthesis and research applications.

Properties

IUPAC Name

3-bromo-6-methylpyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c1-3-2-8-4(6)5(7)9-3/h2H,1H3,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRXIQKMXUKRAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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